molecular formula C11H13NO4 B071088 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine CAS No. 173189-83-8

2-hydroxy-N-(3,5-dimethylbenzoyl)glycine

Cat. No.: B071088
CAS No.: 173189-83-8
M. Wt: 223.22 g/mol
InChI Key: POECXKASFUHLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-(3,5-dimethylbenzoyl)glycine is a glycine derivative featuring a hydroxyl group at the 2-position and a 3,5-dimethylbenzoyl moiety attached to the nitrogen atom. This compound is structurally characterized by its aromatic 3,5-dimethylphenyl group and the presence of both amide and hydroxyl functional groups, which influence its physicochemical and biological properties.

Applications in pharmacological research or as a synthetic intermediate are inferred from structurally related compounds ().

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylsticin can be synthesized through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the kavalactone structure. The synthetic route may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to produce methylsticin .

Industrial Production Methods

Industrial production of methylsticin often involves the extraction and purification of the compound from the kava plant. The roots of Piper methysticum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using organic solvents such as ethanol or methanol. The extract is concentrated and purified using techniques such as chromatography to isolate methylsticin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methylsticin undergoes various chemical reactions, including:

    Oxidation: Methylsticin can be oxidized to form quinone derivatives. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of methylsticin can lead to the formation of dihydromethysticin. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Methylsticin can undergo substitution reactions, particularly at the methoxy group. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophilic reagents, basic conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Methylsticin is used as a model compound in the study of kavalactones and their chemical properties.

    Biology: It has been shown to inhibit osteoclast formation and activation of NF-κB in lung adenocarcinoma tissue. .

    Medicine: Methylsticin has potential therapeutic applications in the treatment of anxiety, inflammation, and neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Methylsticin is used in the production of dietary supplements and herbal remedies derived from kava.

Mechanism of Action

Methylsticin exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular characteristics, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference
2-Hydroxy-N-(3,5-dimethylbenzoyl)glycine C₁₁H₁₃NO₄ 223.23* Hydroxyl, 3,5-dimethylbenzoyl Not explicitly reported [Calculated]
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine C₁₁H₁₅NO₄S 289.31 Methylsulfonyl, 3,5-dimethylphenyl Synthetic intermediate
1-[2-[4-Chloro-2-(3,5-dimethylbenzoyl)phenoxy]ethyl]-6-methyluracil (Compound 25) C₂₃H₂₂ClN₂O₄ 433.89 3,5-Dimethylbenzoyl, uracil Anti-HIV activity (EC₅₀: 0.8 μM, HIV-1)
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) C₁₇H₁₉NO₄ 301.34 Methoxy, hydroxyl No reported bioactivity
Salicylimide (2-Hydroxy-N-(2-hydroxybenzoyl)benzamide) C₁₄H₁₁NO₄ 257.25 Dual hydroxyl, benzamide Chelation, antimicrobial potential

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Lipophilicity and Bioactivity

  • 3,5-Dimethylbenzoyl Group : The methyl groups in this compound and Compound 25 () increase lipophilicity compared to methoxy- or hydroxyl-substituted analogs (e.g., Rip-D, ). This enhanced lipophilicity may improve cellular uptake, as seen in Compound 25’s anti-HIV activity .
  • Hydroxyl vs. Methylsulfonyl Groups: The hydroxyl group in the target compound contrasts with the methylsulfonyl group in N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycine ().

Properties

CAS No.

173189-83-8

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[(3,5-dimethylbenzoyl)amino]-2-hydroxyacetic acid

InChI

InChI=1S/C11H13NO4/c1-6-3-7(2)5-8(4-6)9(13)12-10(14)11(15)16/h3-5,10,14H,1-2H3,(H,12,13)(H,15,16)

InChI Key

POECXKASFUHLAP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C

Synonyms

Acetic acid, [(3,5-dimethylbenzoyl)amino]hydroxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,5-dimethylbenzamide (22.6 g, 0.15 mol) and glyoxylic acid monohydrate (15.3 g, 0.17 mol) in acetone (120 ml) is heated under nitrogen atmosphere at reflux for 6 h. The solvent is evaporated in vacuo to give 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine. To a solution of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine in methanol (350 ml) is added concentrated sulfuric acid (4.6 ml) at room temperature. The mixture is stirred for 2 days and then concentrated in vacuo. The residue is diluted with ethyl acetate, washed with two portions of saturated sodium bicarbonate solution and with two portions of brine. The organic layer is dried over magnesium sulfate and concentrated in vacuo to give 2-methoxy-N-(3,5-dimethyl benzoyl)glycine methyl ester.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.